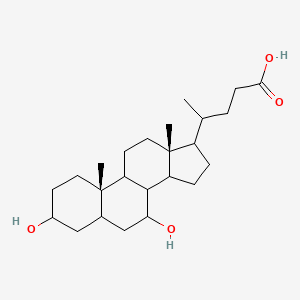

chenodeoxycholic acid

説明

chenodeoxycholic acid is a complex organic compound with significant biological and chemical properties This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring structure and diverse functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of chenodeoxycholic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the core structure.

Functional group modifications: Hydroxylation and methylation reactions are used to introduce the hydroxy and methyl groups at specific positions.

Side chain attachment: The pentanoic acid side chain is attached through esterification or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Batch reactors: For controlled reaction conditions and high yield.

Continuous flow reactors: For efficient and scalable production.

化学反応の分析

Types of Reactions

chenodeoxycholic acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkyl halides.

Major Products

Oxidation products: Ketones, aldehydes.

Reduction products: Alcohols.

Substitution products: Halogenated or alkylated derivatives.

科学的研究の応用

Treatment of Cerebrotendinous Xanthomatosis

CDCA is primarily used to treat cerebrotendinous xanthomatosis (CTX), a rare genetic disorder characterized by abnormal bile acid synthesis leading to the accumulation of cholestanol in tissues.

- Clinical Efficacy : A study involving 35 patients treated with CDCA for an average of 9 years showed significant improvements:

- Long-term Outcomes : In another cohort study, after one year of treatment, symptoms such as dementia and neurological signs improved significantly, with some patients showing normalization of electroencephalogram results .

Cholesterol Gallstone Dissolution

CDCA is effective in dissolving cholesterol gallstones, which are primarily composed of cholesterol. The mechanism involves:

- Bile Acid Pool Expansion : CDCA enhances the solubility of cholesterol in bile by suppressing hepatic synthesis of cholesterol and cholic acid, thereby facilitating the dissolution of gallstones .

Primary Biliary Cholangitis

CDCA is also indicated for managing primary biliary cholangitis, a chronic liver disease characterized by progressive destruction of the bile ducts. It helps improve liver function tests and reduces serum cholesterol levels .

Tissue Engineering and Islet Transplantation

Recent studies have investigated the role of CDCA in the bio-encapsulation and transplantation of pancreatic islets for type 1 diabetes treatment.

- Microencapsulation Studies : CDCA has been shown to stabilize microcapsules containing insulin-producing β-cells, enhancing their function and insulin release under hyperglycemic conditions . This application holds promise for improving outcomes in diabetes management.

Gut Microbiome Modulation

Research indicates that CDCA can influence gut microbiome composition, which may contribute to overall health improvements. Its role in modulating gut bacteria suggests potential applications in treating metabolic disorders and enhancing digestive health .

Safety Profile and Side Effects

The safety profile of CDCA is generally favorable, with mild to moderate side effects reported:

- Common adverse effects include constipation and abnormal liver tests; however, these are typically transitory and not serious .

Summary Table of Applications

作用機序

The mechanism of action of chenodeoxycholic acid involves its interaction with specific molecular targets and pathways. These include:

Molecular targets: Enzymes, receptors, and other proteins.

Pathways: Signal transduction pathways, metabolic pathways.

類似化合物との比較

Similar Compounds

- **4-[(3R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid .

- **®-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid .

Uniqueness

chenodeoxycholic acid is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties.

生物活性

Chenodeoxycholic acid (CDCA) is a primary bile acid that plays a significant role in lipid metabolism and has therapeutic applications in various medical conditions, particularly in the treatment of gallstones and certain liver diseases. This article explores the biological activities of CDCA, including its mechanisms of action, clinical applications, and recent research findings.

CDCA functions primarily by modulating cholesterol metabolism and enhancing bile acid synthesis. Its key mechanisms include:

- Cholesterol Dissolution : CDCA reduces cholesterol levels in bile, facilitating the dissolution of cholesterol gallstones. It acts by suppressing hepatic synthesis of cholesterol and increasing the solubility of bile acids .

- Bile Acid Receptor Activation : CDCA activates the farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5), which regulate bile acid synthesis, transport, and energy metabolism .

- Anti-Cancer Properties : Recent studies suggest that CDCA may enhance the efficacy of anti-cancer drugs like sorafenib in hepatocellular carcinoma (HCC) by inhibiting cell growth through the EGFR/Stat3 pathway .

Clinical Applications

CDCA has several established clinical uses:

- Gallstone Treatment : CDCA is primarily used to dissolve radiolucent cholesterol gallstones. A study involving 70 patients demonstrated that 64% showed partial or complete dissolution after six months of treatment with an appropriate dosage based on body weight (14-15 mg/kg/day) .

- Liver Disease Management : It is used in treating primary biliary cholangitis and other cholestatic liver diseases. CDCA therapy has shown improvement in liver function tests and clinical symptoms .

Case Studies

- Gallstone Dissolution : In a clinical follow-up study, patients treated with CDCA exhibited significant reductions in biliary cholesterol saturation index, correlating with gallstone dissolution .

- Cholestanolosis Treatment : A case report described a girl diagnosed with cerebrotendinous xanthomatosis (CTX), who was treated with CDCA from infancy. The treatment led to normalization of biochemical markers and prevention of neurological complications over 13 years .

Recent Research Findings

Recent studies have expanded our understanding of CDCA's biological activity:

- Metabolic Effects : A study on healthy subjects indicated that CDCA administration increased brown adipose tissue (BAT) activity and whole-body energy expenditure, suggesting potential applications in metabolic diseases .

- Cancer Therapy Enhancement : Research indicates that CDCA can enhance the anti-tumor effects of sorafenib in HCC models, highlighting its potential as an adjunct therapy for liver cancer .

Summary Table of Key Findings

特性

IUPAC Name |

4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,22?,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-UTOCQMGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。